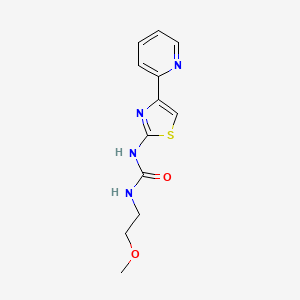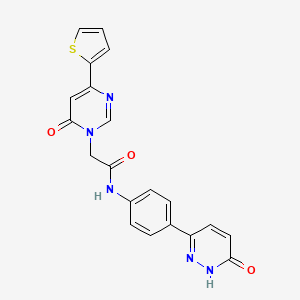
methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, an imidazole ring, and a benzyl group
Wirkmechanismus
Target of Action
It is structurally similar to yc-1 (lificiguat), a known stimulator of platelet-soluble guanylate cyclase (sgc), inhibitor of hypoxia-inducible factor-1 (hif-1), and nf-κb . Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to yc-1, it may stimulate platelet-soluble guanylate cyclase (sgc), leading to an indirect elevation of platelet cyclic guanosine monophosphate (cgmp) levels . It may also inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Biochemical Pathways
If it acts similarly to yc-1, it may affect the sgc-cgmp pathway, leading to antiplatelet activity . It may also affect pathways involving HIF-1 and NF-κB, which are involved in cellular responses to hypoxia and inflammation, respectively .
Result of Action
If it acts similarly to yc-1, it may exhibit antiplatelet activity, anticancer activities, reverse chemoresistance, retinal neovascularization inhibition, neural protection, and decreased allergic inflammatory gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The furan ring is then synthesized and attached to the imidazole derivative through a thioether linkage. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in the formation of a carboxylic acid derivative.
Reduction: Reduction of the ester group yields an alcohol.
Substitution: Substitution of the benzyl group can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is of interest for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(((1-benzyl-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Methyl 5-(((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)thiophene-2-carboxylate: Features a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.
Uniqueness
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is unique due to the combination of its functional groups and ring systems, which confer specific chemical and biological properties. The presence of both a furan ring and an imidazole ring, along with the hydroxymethyl and benzyl groups, makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 5-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-17(22)16-8-7-15(24-16)12-25-18-19-9-14(11-21)20(18)10-13-5-3-2-4-6-13/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKIPMNVIQNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)




![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)
![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)
![9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831884.png)
